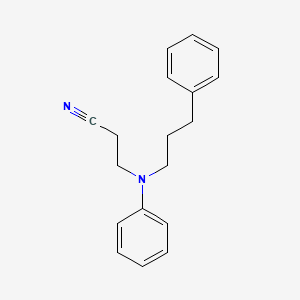

3-(Phenyl(3-phenylpropyl)amino)propiononitrile

Description

Propriétés

Numéro CAS |

55296-92-9 |

|---|---|

Formule moléculaire |

C18H20N2 |

Poids moléculaire |

264.4 g/mol |

Nom IUPAC |

3-[N-(3-phenylpropyl)anilino]propanenitrile |

InChI |

InChI=1S/C18H20N2/c19-14-8-16-20(18-12-5-2-6-13-18)15-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,15-16H2 |

Clé InChI |

QGUBGDBSEFJAQN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 1,3,5-triazine-2,4,6-triamine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction du chlorure cyanurique avec l'ammoniac. La réaction est généralement effectuée en milieu aqueux à une température d'environ 50-60°C. La réaction se déroule comme suit :

C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl

Une autre méthode implique la réaction de la mélamine avec le formaldéhyde en milieu acide. La réaction est effectuée à une température d'environ 80-90°C et aboutit à la formation de 1,3,5-triazine-2,4,6-triamine.

Méthodes de production industrielle

Dans les milieux industriels, la 1,3,5-triazine-2,4,6-triamine est produite à grande échelle en utilisant la méthode du chlorure cyanurique. Le procédé implique l'ajout continu d'ammoniac à une solution de chlorure cyanurique, suivi d'une filtration et d'une purification pour obtenir le produit final. Les conditions de réaction sont soigneusement contrôlées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La 1,3,5-triazine-2,4,6-triamine a de nombreuses applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de divers composés organiques.

Biologie : Elle est utilisée comme réactif dans les essais biochimiques et comme stabilisateur pour les enzymes.

Médecine : Elle est utilisée dans le développement de produits pharmaceutiques, en particulier comme intermédiaire dans la synthèse de médicaments antiviraux et anticancéreux.

Industrie : Elle est utilisée dans la production de résines, d'adhésifs et de revêtements.

Mécanisme d'action

Le mécanisme d'action de la 1,3,5-triazine-2,4,6-triamine implique sa capacité à former des complexes stables avec divers ions métalliques. Cette propriété la rend utile comme agent chélatant dans diverses applications. Le composé peut également interagir avec les nucléophiles, ce qui conduit à la formation de triazines substituées. Les cibles moléculaires et les voies impliquées dans son action dépendent de l'application spécifique et de la nature des espèces en interaction.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Phenyl(3-phenylpropyl)amino)propiononitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. A notable case study demonstrated that modifications to the phenyl group enhance the compound's cytotoxicity against human lung carcinoma cells, suggesting a promising avenue for developing novel anticancer agents .

1.2. Neurological Disorders

The compound's potential as a treatment for neurological disorders has been explored through its interaction with G protein-coupled receptors (GPCRs). Research indicates that it may serve as an allosteric modulator, which could lead to innovative treatments for conditions like schizophrenia or depression. In a specific study, the compound was shown to influence receptor signaling pathways, enhancing therapeutic efficacy while minimizing side effects .

Analytical Chemistry Applications

2.1. Chromatographic Separation

this compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound's unique properties allow it to be effectively separated on specialized columns such as Newcrom R1, facilitating the analysis of pharmaceutical formulations and biological samples .

| Application | Method | Outcome |

|---|---|---|

| Anticancer Activity | Cell Viability Assays | Significant inhibition of cancer cell growth |

| Neurological Disorders | GPCR Modulation Studies | Enhanced receptor signaling with reduced side effects |

| Chromatographic Separation | HPLC Analysis | Effective separation of complex mixtures |

Case Studies

3.1. Anticancer Activity Study

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on various cancer cell lines. The results indicated that specific modifications to the phenyl groups significantly increased cytotoxicity compared to the parent compound. This study highlights the importance of structural optimization in drug development .

3.2. Neurological Modulation Study

A comprehensive study investigated the role of this compound in modulating GPCRs associated with neurological disorders. The findings revealed that certain analogs not only bind effectively to target receptors but also alter downstream signaling pathways, suggesting potential therapeutic applications in treating mood disorders .

Mécanisme D'action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with various metal ions. This property makes it useful as a chelating agent in various applications. The compound can also interact with nucleophiles, leading to the formation of substituted triazines. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparaison Avec Des Composés Similaires

Key Findings :

- The 3-phenylpropyl chain in the target compound provides greater steric bulk and lipophilicity compared to the 2-phenylethyl analogue, which may enhance membrane permeability in drug candidates .

- 3,3-Diphenylpropiononitrile lacks the tertiary amine group, limiting its utility in reactions requiring amine-mediated catalysis .

Azo-Linked Propiononitrile Derivatives

Key Findings :

- Azo derivatives exhibit strong absorbance in the visible spectrum, making them suitable for dyes and pigments. However, their nitro and halogen substituents may pose environmental toxicity concerns .

Amino Nitriles with Pharmaceutical Relevance

Key Findings :

- The hydrochloride salt of (±)-3-[(1-methyl-2-phenylethyl)amino]propiononitrile demonstrates enhanced solubility, facilitating its use in aqueous-phase reactions .

- Peptide-conjugated derivatives (e.g., fluorobenzoyl-tyrosyl compounds) show higher target specificity but require complex synthetic routes compared to the simpler tertiary amine structure of the target compound .

Research and Application Insights

- Synthetic Utility: The tertiary amine in this compound allows for facile alkylation or acylation, enabling the synthesis of quaternary ammonium salts for ionic liquids .

- Toxicity Profile: Propiononitrile derivatives, including the target compound, may require rigorous toxicity screening due to structural similarities to endocrine disruptors listed by the EPA .

- Industrial Use: Azo-linked analogues dominate in non-pharmaceutical sectors (e.g., dyes), while the target compound’s applications remain niche, primarily in preclinical drug development .

Conclusion this compound occupies a unique niche among amino nitriles due to its balanced lipophilicity and reactivity. While azo derivatives excel in industrial applications, and peptide-conjugated analogues offer high specificity, the target compound’s structural simplicity and versatility position it as a promising intermediate in medicinal chemistry. Further research into its pharmacokinetic and toxicity profiles is recommended to expand its utility.

Activité Biologique

The compound 3-(Phenyl(3-phenylpropyl)amino)propiononitrile is a member of the nitrile family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrile group and an amino group attached to a phenylpropyl moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as a ligand for certain receptors, potentially modulating their activity and affecting downstream signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Cell Signaling Pathways : The compound is believed to influence cell signaling pathways related to growth and apoptosis, making it a candidate for cancer research.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Study : A study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Enzyme Interaction Analysis : Research focusing on the inhibition of specific enzymes revealed that this compound could effectively inhibit acetylcholinesterase activity, which is significant in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.